4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine
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Overview
Description
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine is an organic compound known for its high hole mobility, making it a valuable material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photodetectors . It is a white powder or crystalline substance with a molecular formula of C46H46N2 and a molecular weight of 626.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine can be synthesized through a phase transfer catalyzed interfacial polycondensation reaction. This involves the reaction of bisphenol monomers with adipoyl chloride in the presence of a phase transfer catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimed materials to ensure a purity greater than 99.5% . The sublimation process involves heating the compound to its sublimation point, allowing it to transition directly from a solid to a gas, and then condensing it back into a solid form.
Chemical Reactions Analysis
Types of Reactions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated derivatives are the main products.
Scientific Research Applications
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine has a wide range of applications in scientific research :
Chemistry: Used as a hole transport material in OLEDs due to its high hole mobility.
Biology: Employed in the development of organic photodetectors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its high hole mobility, which facilitates the efficient transport of positive charges in electronic devices . In OLEDs, it acts as a hole transport layer, improving the efficiency and stability of the device. The molecular targets include the electron transport layers and the emissive layers in the device structure .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane
Uniqueness
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine stands out due to its high hole mobility and its ability to simplify the structure of OLEDs by reducing the number of organic layers required . This makes it a more efficient and cost-effective material compared to its counterparts.
Properties
Molecular Formula |
C32H34N2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]cyclohexyl]phenyl]aniline |
InChI |
InChI=1S/C32H34N2/c1-24-6-14-28(15-7-24)33-30-18-10-26(11-19-30)32(22-4-3-5-23-32)27-12-20-31(21-13-27)34-29-16-8-25(2)9-17-29/h6-21,33-34H,3-5,22-23H2,1-2H3 |
InChI Key |
NSAIEWNSTRFQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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